molecular formula C11H15FN2O2 B1291192 tert-Butyl (2-amino-4-fluorophenyl)carbamate CAS No. 579474-47-8

tert-Butyl (2-amino-4-fluorophenyl)carbamate

Cat. No.: B1291192
CAS No.: 579474-47-8
M. Wt: 226.25 g/mol
InChI Key: IBKSOWUYKOORFF-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4-fluorophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly for amines. The compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-amino-4-fluorophenyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways they are involved in. For example, it may interact with proteases, leading to the inhibition of protein degradation processes . Additionally, this compound can bind to specific proteins, altering their function and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses . Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . This can result in changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation . For instance, it may inhibit proteases by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions can lead to changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored at room temperature, but its stability may decrease over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses . It is crucial to determine the appropriate dosage to avoid potential toxicity in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in amino acid metabolism, resulting in altered levels of specific amino acids . These changes can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components . The distribution of this compound can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-4-fluorophenyl)carbamate typically involves the reaction of 2-amino-4-fluoroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-amino-4-fluoroaniline+tert-butyl chloroformatetert-Butyl (2-amino-4-fluorophenyl)carbamate+HCl\text{2-amino-4-fluoroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-amino-4-fluoroaniline+tert-butyl chloroformate→tert-Butyl (2-amino-4-fluorophenyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common solvents used in the industrial production include dichloromethane or tetrahydrofuran, which help in dissolving the reactants and facilitating the reaction.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: tert-Butyl (2-amino-4-fluorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: It can participate in peptide coupling reactions, where the carbamate group acts as a protecting group for the amine.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.

    Triethylamine: Used as a base in the initial synthesis.

    Dichloromethane: Common solvent for the reactions.

Major Products Formed

    Deprotected Amine: Formed after the removal of the tert-butyl group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (2-amino-4-fluorophenyl)carbamate is widely used as a protecting group for amines. This allows chemists to perform various reactions on other parts of the molecule without affecting the amine group. It is particularly useful in the synthesis of complex molecules such as peptides and pharmaceuticals.

Biology and Medicine

In medicinal chemistry, this compound is used in the synthesis of drug candidates. The protecting group strategy helps in the selective modification of molecules, which is crucial in the development of new drugs. It also finds applications in the synthesis of enzyme inhibitors and receptor ligands.

Industry

In the chemical industry, this compound is used in the production of agrochemicals and specialty chemicals. Its role as a protecting group helps in the efficient synthesis of complex molecules required in these industries.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-fluorophenyl)carbamate
  • tert-Butyl (2-fluorophenyl)carbamate
  • tert-Butyl (4-aminophenyl)carbamate

Uniqueness

What sets tert-Butyl (2-amino-4-fluorophenyl)carbamate apart from similar compounds is the presence of both an amino group and a fluorine atom on the phenyl ring. This combination provides unique reactivity patterns, making it particularly useful in selective synthesis applications. The fluorine atom can participate in specific interactions, such as hydrogen bonding and dipole interactions, which can be exploited in drug design and other applications.

Properties

IUPAC Name

tert-butyl N-(2-amino-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKSOWUYKOORFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640708
Record name tert-Butyl (2-amino-4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579474-47-8
Record name tert-Butyl (2-amino-4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared from (4-fluoro-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example A3) (32.54 g, 127 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a light orange solid (25.03 g).
Quantity
32.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-fluoro-2-nitrophenylcarbamate (0.34 g) in THF (30 mL) was added a premixed solution of sodium hydrosulfite (2 g) and sodium bicarbonate (1 g) in water (50 mL). MeOH (10 mL) was also added to aid solution of the mixture, which was stirred at room temperature for 30 min, when sodium chloride was added to saturate the solution. The resulting mixture was extracted with EtOAc (2×). The combined organics were dried, filtered and evaporated to yield the titled compound (quant) that was used as such for the next step. 1H-NMR (300 MHz, CDCl3) δ 7.5 (dd, 1H), 6.6 (dd, 1H), 6.5 (m, 1H), 6.4 (br 1H), 4.7 (br 2H), 1.5 (s, 9H) ppm; MH+=227 (minor), 127 (-BOC), 171 (-tBu).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared from the tert-butyl 4-fluoro-2-nitrophenylcarbamate (Example A6; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (66%), MS (EI) 227 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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